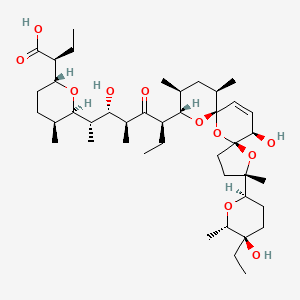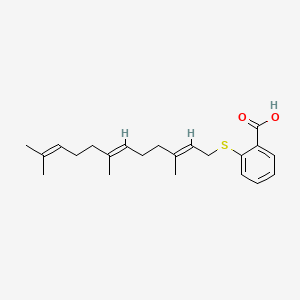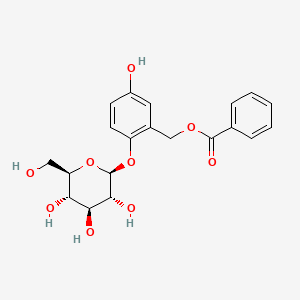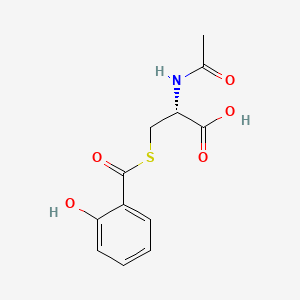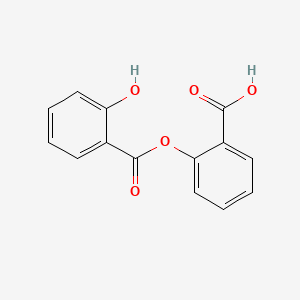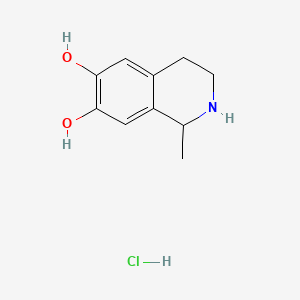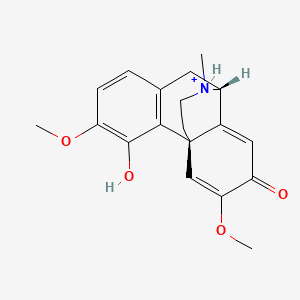
S-Aristeromycinylhomocysteine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-Aristeromycinylhomocysteine is a chemical compound known for its role as an inhibitor of adenosylmethionine decarboxylase . This compound has a molecular formula of C15H22N6O4S and a molecular weight of 382.44 g/mol . It is a derivative of aristeromycin, a nucleoside analog, and homocysteine, an amino acid.
Métodos De Preparación
The synthesis of S-Aristeromycinylhomocysteine involves several steps, starting with the preparation of aristeromycin and homocysteine derivatives. The synthetic route typically includes:
Step 1: Protection of functional groups in aristeromycin and homocysteine to prevent unwanted reactions.
Step 2: Coupling of the protected aristeromycin with homocysteine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) under anhydrous conditions.
Step 3: Deprotection of the functional groups to yield the final product, this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, to maximize yield and purity.
Análisis De Reacciones Químicas
S-Aristeromycinylhomocysteine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced sulfur-containing derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
S-Aristeromycinylhomocysteine has several scientific research applications, including:
Chemistry: It is used as a tool to study enzyme inhibition, particularly adenosylmethionine decarboxylase, which plays a crucial role in polyamine biosynthesis.
Biology: The compound is used to investigate the metabolic pathways involving adenosylmethionine and its derivatives.
Medicine: Research on this compound explores its potential therapeutic applications in diseases related to polyamine metabolism, such as cancer and parasitic infections.
Industry: The compound is used in the development of biochemical assays and as a reference standard in analytical chemistry.
Mecanismo De Acción
S-Aristeromycinylhomocysteine exerts its effects by inhibiting adenosylmethionine decarboxylase, an enzyme involved in the decarboxylation of adenosylmethionine to form decarboxylated adenosylmethionine. This inhibition disrupts the polyamine biosynthesis pathway, leading to altered cellular functions. The molecular targets include the active site of adenosylmethionine decarboxylase, where the compound binds and prevents the enzyme’s catalytic activity.
Comparación Con Compuestos Similares
S-Aristeromycinylhomocysteine can be compared with other similar compounds, such as:
Aristeromycin: A nucleoside analog with antiviral properties.
Homocysteine: An amino acid involved in methionine metabolism.
S-Adenosylmethionine: A key methyl donor in various biochemical reactions.
The uniqueness of this compound lies in its combined structure, which allows it to inhibit adenosylmethionine decarboxylase effectively. This dual functionality is not present in its individual components or other similar compounds.
Propiedades
Número CAS |
57884-84-1 |
|---|---|
Fórmula molecular |
C15H22N6O4S |
Peso molecular |
382.4 g/mol |
Nombre IUPAC |
(2S)-2-amino-4-[[(1S,2R,3S,4R)-4-(6-aminopurin-9-yl)-2,3-dihydroxycyclopentyl]methylsulfanyl]butanoic acid |
InChI |
InChI=1S/C15H22N6O4S/c16-8(15(24)25)1-2-26-4-7-3-9(12(23)11(7)22)21-6-20-10-13(17)18-5-19-14(10)21/h5-9,11-12,22-23H,1-4,16H2,(H,24,25)(H2,17,18,19)/t7-,8+,9-,11-,12+/m1/s1 |
Clave InChI |
MZBVTOOFTWJQRK-YYTHCXKUSA-N |
SMILES isomérico |
C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)O)CSCC[C@@H](C(=O)O)N |
SMILES |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CSCCC(C(=O)O)N |
SMILES canónico |
C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)O)CSCCC(C(=O)O)N |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
S-aristeromycinyl-L-homocysteine S-aristeromycinylhomocysteine S-aristeromycinylhomocysteine, (L-(1alpha,2beta,3beta,4alpha))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


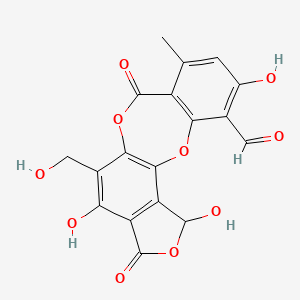
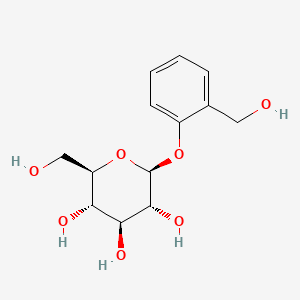
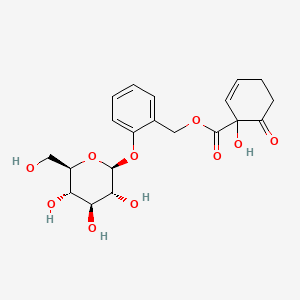
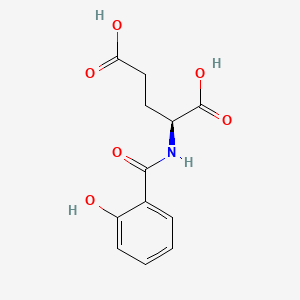
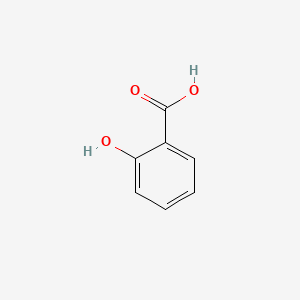
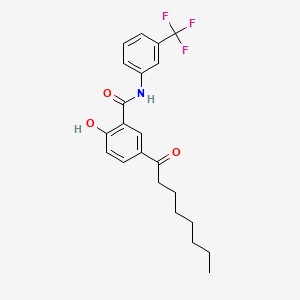
![(2R,3R)-N-[(1S,7R,8S,9Z,17S,20R,21S,29S,32R)-29-Benzyl-24-[(2S)-butan-2-yl]-32-[(1R)-1-hydroxyethyl]-7,20,28-trimethyl-11,14,18,22,25,27,30,33-octaoxospiro[6,15,19-trioxa-12,23,26,28,31,34-hexazatricyclo[15.9.8.22,5]hexatriaconta-2(36),3,5(35),9-tetraene-8,2'-oxirane]-21-yl]-3-hydroxy-2,4-dimethylpentanamide](/img/structure/B1681399.png)
